molecular formula C9H7ClO B154136 5-Chloro-1-indanone CAS No. 42348-86-7

5-Chloro-1-indanone

Cat. No.: B154136
CAS No.: 42348-86-7
M. Wt: 166.6 g/mol
InChI Key: MEDSHTHCZIOVPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-1-indanone involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chloro-phenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield this compound . The reaction typically involves organic solvents like formic acid diethylamine and is conducted at temperatures ranging from 20°C to 150°C .

Industrial Production Methods: An industrial method for producing this compound involves a one-step process where chlorobenzene, perfluoro-tert-butanol, and a macroporous strong acid resin catalyst are mixed. 3-chloropropionyl chloride is then slowly added under nitrogen protection, followed by a series of steps including filtration, distillation, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indanones, carboxylic acids, and alcohol derivatives .

Comparison with Similar Compounds

  • 5-Bromo-1-indanone
  • 5-Hydroxy-1-indanone
  • 6-Methyl-1-indanone
  • 2-Methyl-1-indanone
  • 4-Methoxy-1-indanone
  • 5-Methoxy-1-indanone

Comparison: 5-Chloro-1-indanone is unique due to its specific halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of a chlorine atom influences its reactivity in substitution and oxidation reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSHTHCZIOVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074624
Record name 5-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42348-86-7
Record name 5-Chloro-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42348-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the traditional challenges in synthesizing 5-Chloro-1-indanone, and how do recent methods address them?

A1: Traditional synthesis routes for this compound often involved lengthy processes, expensive catalysts, harsh reaction conditions, and resulted in significant environmental pollution due to the use of strong acids and generation of large volumes of wastewater []. Recent research has focused on developing greener and more efficient methods. For example, one study utilizes 3-chlorobenzaldehyde and propionic acid as starting materials, employing milder organic solvents like formic acid diethylamine and methylene chloride []. This approach simplifies the synthesis, making it easier to scale up for industrial production while minimizing environmental impact.

Q2: this compound is a precursor to other important compounds. Can you give an example and explain the synthesis process?

A2: Absolutely! this compound is a key starting material for synthesizing 5-Chloro-2-methoxycarbonyl-1-indanone, a valuable intermediate in various chemical syntheses. The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) as a base []. This reaction replaces traditional toxic reagents and offers a high yield of the desired product, reaching up to 86.09% under optimized conditions [].

Q3: How is this compound used in the development of indoxacarb, a widely used insecticide?

A3: Researchers have explored efficient routes to synthesize precursors of key indoxacarb intermediates using this compound []. These novel approaches utilize dimethyl carbonate (DMC) as both a methoxycarbonylation reagent and solvent, simplifying the synthesis process and offering a more environmentally friendly alternative to traditional methods [].

Q4: What analytical techniques are commonly employed to characterize and confirm the structure of this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic methods to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance spectroscopy (NMR) – both 1H NMR and 13C NMR – to determine the structure and connectivity of atoms within the molecule, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern of the compound []. These techniques provide comprehensive structural confirmation of the synthesized compounds.

Q5: Beyond its role in synthesizing insecticides, are there other applications of this compound and its derivatives?

A5: Yes, this compound is also a precursor in the synthesis of 5-chloro-1-indene amine []. This compound is important in various chemical applications and can be synthesized by reacting this compound oxime with molybdenum trioxide and sodium borohydride in a specific solvent system []. This method offers a simple, efficient, and scalable process for producing this valuable compound.

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